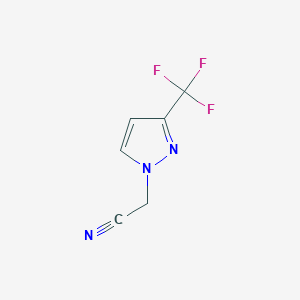

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Description

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (CAS: 1006348-71-5) is a heterocyclic compound with the molecular formula C₆H₄F₃N₃ and a molecular weight of 175.11 g/mol . It features a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and an acetonitrile (-CH₂CN) group at the 1-position. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for Janus kinase (JAK) inhibitors like baricitinib and itacitinib . Its high purity (≥95%) and industrial-grade availability make it a critical building block in organic chemistry .

Properties

IUPAC Name |

2-[3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3/c7-6(8,9)5-1-3-12(11-5)4-2-10/h1,3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQADPWZHQLIOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598867 | |

| Record name | [3-(Trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006348-71-5 | |

| Record name | [3-(Trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Condensation of Trifluoromethylated 1,3-Dicarbonyls with Hydrazines

- This traditional method involves condensation of trifluoromethylated 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives to form 3-trifluoromethylpyrazoles, which can be further functionalized to yield the target compound.

- The approach is well-established but sometimes suffers from regioselectivity issues and requires careful control of reaction conditions to favor the desired isomer.

Use of Nitrile Imines via (3 + 2)-Cycloaddition

- Recent advances highlight the use of trifluoroacetonitrile imines generated in situ by base-mediated dehydrohalogenation of hydrazonoyl halides.

- These nitrile imines undergo cycloaddition with suitable dipolarophiles such as acetylene surrogates (e.g., mercaptoacetaldehyde) to form 3-trifluoromethylpyrazoles.

- This method offers excellent regio- and chemoselectivity and can be performed in a one-pot synthesis, enhancing operational simplicity and efficiency.

One-Pot Synthesis Using Mercaptoacetaldehyde as Acetylene Surrogate

- A notable method involves (3 + 3)-annulation of in situ generated nitrile imines with mercaptoacetaldehyde, followed by cascade dehydration and ring contraction to yield the pyrazole core.

- This approach avoids the use of hazardous acetylene gas, offers mild conditions, and provides good yields of 1-aryl-3-trifluoromethylpyrazoles, which can be adapted for acetonitrile substitution.

Catalytic and Acid-Mediated Methods for Pyrazole Formation

- Acid catalysts such as trifluoroacetic acid or sulfuric acid have been used to enhance selectivity during synthesis steps involving pyrazole ring formation.

- For example, methyl hydrazine aqueous solutions react with trifluoromethylated precursors in acidic media (acetic acid, trifluoroacetic acid) to yield pyrazole derivatives with high purity (up to 99.7% by ^1H-NMR) and selectivity ratios up to 96:4 for desired isomers.

- Reaction times for hydrazine addition range from 10 minutes to 6 hours, with optimal conditions typically between 20 minutes and 3 hours.

Reaction Conditions and Parameters

Selectivity and Yield Considerations

- Selectivity between isomeric pyrazole products is critical, often measured by NMR.

- Use of trifluoroacetic acid as catalyst improved selectivity to 96:4 with yields around 86.5% for related trifluoromethyl pyrazole intermediates.

- The presence of acid catalysts and controlled hydrazine addition rates are key to optimizing selectivity and minimizing side products.

- The reaction medium and solvent choice influence crystallization behavior and purity of final product.

Mechanistic Insights

- The formation of the pyrazole ring via nitrile imine cycloaddition proceeds through a (3 + 2) or (3 + 3) annulation mechanism.

- The subsequent dehydration and ring contraction steps may involve spontaneous 6π-electrocyclization and extrusion of sulfur in thiadiazine intermediates, leading to aromatized pyrazole structures.

- Acid catalysis facilitates protonation steps and stabilizes intermediates, enhancing reaction rates and selectivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The trifluoromethyl group or other substituents on the pyrazole ring can be replaced by other groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives of the original compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.

Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application.

Comparison with Similar Compounds

The structural and functional versatility of pyrazole-acetonitrile derivatives allows for diverse applications. Below is a detailed comparison of 2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile with related compounds:

Structural and Physicochemical Properties

Key Observations:

Substituent Position : The position of the trifluoromethyl group (3- vs. 4-) significantly impacts molecular interactions. For example, the 3-CF₃ isomer is preferred in pharmaceutical intermediates due to optimal steric and electronic effects for enzyme binding .

Functional Groups : The acetonitrile moiety enhances polarity and reactivity, enabling nucleophilic additions or cyclization reactions. In contrast, sulfonamide or ester derivatives (e.g., celecoxib-related compounds) exhibit higher solubility but lower metabolic stability .

Molecular Complexity : Pharmaceuticals like baricitinib and itacitinib incorporate additional rings (e.g., pyrrolo-pyrimidine) and functional groups (e.g., ethylsulfonyl), which improve target specificity but complicate synthesis .

Research Findings

Pharmaceutical Derivatives: Baricitinib and itacitinib derivatives demonstrate nanomolar inhibitory activity against JAK enzymes, attributed to their pyrrolo-pyrimidine cores and acetonitrile-linked substituents .

Isomer Comparison : The 3-CF₃ isomer exhibits higher thermal stability and reactivity in SN2 reactions compared to the 4-CF₃ analog, making it more suitable for industrial applications .

Biological Activity

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound features a trifluoromethyl group, which has been shown to enhance the biological activity of various molecules by improving their pharmacokinetic properties. The presence of the pyrazole ring further contributes to its medicinal potential, as pyrazoles are known for their diverse biological activities.

Antiparasitic Activity

Recent studies have focused on optimizing compounds similar to this compound for antiparasitic applications. For instance, modifications in the molecular structure have been shown to significantly influence their efficacy against malaria parasites. A notable example is the incorporation of polar functionalities that improved aqueous solubility while balancing metabolic stability and antiparasitic activity .

Table 1: Antiparasitic Activity Comparison

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| 10a | 0.577 | PfATP4 inhibition |

| 10g | 0.064 | Enhanced potency |

| 10v | 0.010 | Increased activity |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole compounds demonstrated superior inhibition of COX enzymes compared to standard drugs like diclofenac . The incorporation of a trifluoromethyl group has been linked to enhanced anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | IC50 (μg/mL) | Type of Activity |

|---|---|---|

| Compound A | 55.65 | COX-2 inhibition |

| Compound B | 44.81 | COX-1 inhibition |

| Compound C | 60.56 | General anti-inflammatory |

Case Study 1: Antimalarial Efficacy

A series of analogs derived from pyrazole structures were evaluated for their efficacy against Plasmodium falciparum in mouse models. The study found that compounds with a trifluoromethyl group exhibited enhanced potency and improved metabolic profiles, making them promising candidates for further development in antimalarial therapies .

Case Study 2: Inhibition of COX Enzymes

In another study, various pyrazole derivatives were synthesized and tested for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that some compounds not only inhibited these enzymes effectively but also showed lower toxicity profiles compared to traditional NSAIDs .

Q & A

Basic: What are the optimal synthetic routes for 2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile?

Answer:

The synthesis typically involves a multi-step approach:

Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-ketonitriles or α,β-unsaturated carbonyl compounds.

Trifluoromethyl group introduction : Fluorination via halogen-exchange reactions using reagents like SF₄ or CF₃Cu complexes.

Acetonitrile functionalization : Alkylation at the pyrazole nitrogen using chloroacetonitrile or cyanomethylation agents.

Key challenges include controlling regioselectivity during pyrazole formation and minimizing side reactions (e.g., over-alkylation). Purity (>95%) is verified via HPLC and NMR .

Basic: How is the compound structurally characterized in academic research?

Answer:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry and substituent positions. For example, the trifluoromethyl group shows a singlet at ~δ -62 ppm in ¹⁹F NMR .

- HRMS : Validates molecular weight (e.g., observed [M+H]+ at 175.11 g/mol matches theoretical C₆H₄F₃N₃) .

- IR Spectroscopy : Stretching frequencies for C≡N (~2250 cm⁻¹) and C-F (~1150 cm⁻¹) confirm functional groups .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage : Keep in a dry, ventilated environment at 2–8°C, away from light and moisture (degradation risks) .

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid water contact to prevent HCN release from nitrile hydrolysis .

- Disposal : Neutralize with alkaline hypochlorite before incineration to minimize environmental toxicity .

Advanced: How do reaction conditions influence regioselectivity in trifluoromethylpyrazole derivatives?

Answer:

Regioselectivity is controlled by:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor N1-substitution due to stabilization of transition states.

- Catalysts : Pd/C or CuI enhances coupling efficiency for trifluoromethyl group introduction .

- Temperature : Lower temperatures (0–5°C) reduce side-product formation during alkylation .

Contradictions in literature data often arise from varying solvent-catalyst combinations, necessitating DOE (Design of Experiments) approaches .

Advanced: What computational methods predict the compound’s biological activity?

Answer:

- Docking Studies : Molecular docking with JAK kinases (e.g., JAK1) evaluates binding affinity. The trifluoromethyl group enhances hydrophobic interactions in ATP-binding pockets .

- QSAR Models : Correlate substituent electronegativity (e.g., -CF₃) with anti-inflammatory activity (R² > 0.85 in celecoxib analogs) .

- MD Simulations : Assess stability of drug-target complexes over 100-ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Advanced: How can low yields in acetonitrile-functionalized pyrazoles be addressed?

Answer:

Low yields (e.g., 27.7% in oxadiazole derivatives ) are mitigated by:

- Catalyst Optimization : Switch from LiAlH₄ to Pd(OAc)₂ for milder reduction conditions.

- Purification : Use preparative HPLC with C18 columns to isolate pure products from by-products (e.g., dehalogenated intermediates).

- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of pyrazole to alkylating agent to prevent dimerization .

Advanced: What are emerging applications in medicinal chemistry?

Answer:

- JAK Inhibitors : The compound serves as a precursor for itacitinib (INN: JAK1 inhibitor), where the acetonitrile moiety improves metabolic stability .

- Anticancer Agents : Pyrazole-acetonitrile hybrids inhibit tubulin polymerization (IC₅₀ = 0.8 µM in MCF-7 cells) .

- Antimicrobials : CF₃-substituted pyrazoles disrupt bacterial biofilms (MIC = 16 µg/mL against S. aureus) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay Variability : Standardize cell lines (e.g., use HepG2 instead of HEK293 for cytotoxicity assays) .

- Metabolic Stability : Pre-treat compounds with liver microsomes to account for CYP450-mediated degradation discrepancies .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., CCDC deposition 789101 confirms regiochemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.